molecular formula C11H25NOSi B8218771 (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B8218771
M. Wt: 215.41 g/mol
InChI Key: SCSMCZJZQYDACU-SNVBAGLBSA-N
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Description

®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.

    Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: TBS deprotection can be achieved using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various substituted pyrrolidines.

    Substitution: Formation of the free hydroxymethyl pyrrolidine.

Scientific Research Applications

®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group in organic synthesis. The TBS group protects the hydroxymethyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The TBS group can be removed under specific conditions to reveal the free hydroxymethyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a tert-butyldiphenylsilyl group.

Uniqueness

®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine is unique due to the steric protection offered by the tert-butyldimethylsilyl group, which provides greater stability and selectivity in chemical reactions compared to other silyl protecting groups .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMCZJZQYDACU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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